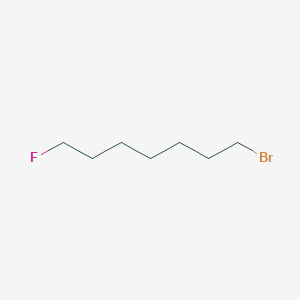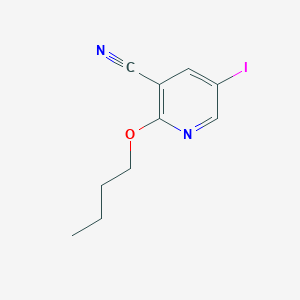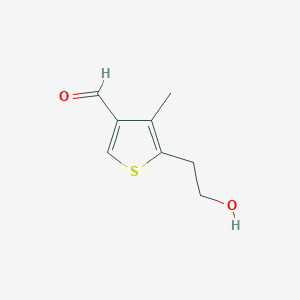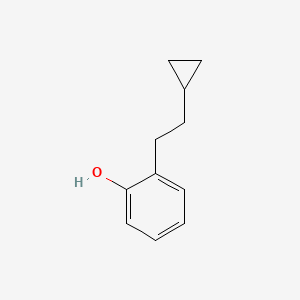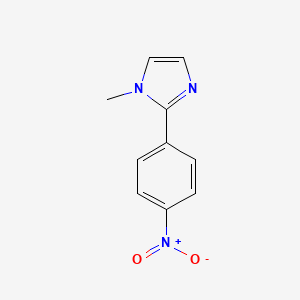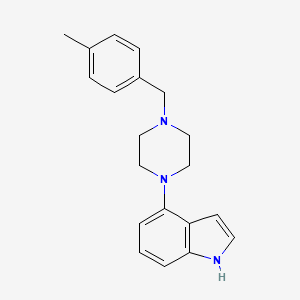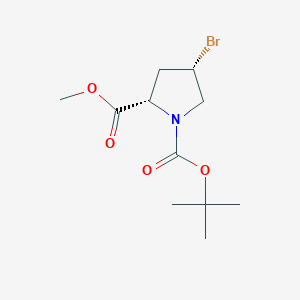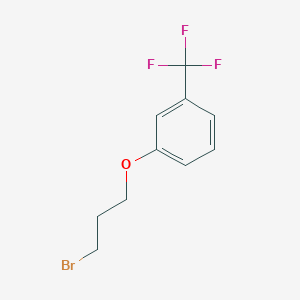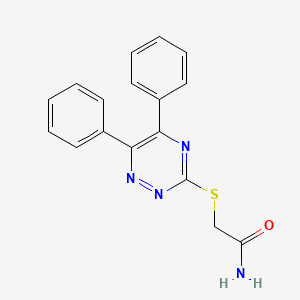
5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide
Vue d'ensemble
Description
5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide is a chemical compound with the CAS Number 335033-38-0 . It has a molecular weight of 346.84500 and a molecular formula of C6H7Br3N2 . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide is represented by the SMILES string: C1=C(C=NC(=C1CBr)N)Br.Br . This indicates that the compound contains a pyridine ring with bromomethyl and amino substituents.Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Efficient Synthesis Methods: 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide and its derivatives serve as key intermediates in the synthesis of various compounds. Notably, an efficient synthesis method for 3-(bromomethyl)-5-methylpyridine hydrobromide, a close relative of the target compound, has been reported, emphasizing simplicity, efficiency, and environmental friendliness (Guo, Lu, & Wang, 2015).
- Polyelectrolyte Formation: The compound and its variants have been used to synthesize new hyperbranched polyelectrolytes, with studies detailing the reaction kinetics and structural investigations (Monmoton et al., 2008).
Applications in Organic Chemistry
- Amination Reactions: The compound has been used in selective amination reactions, showcasing its utility in organic synthesis to produce various aminopyridines with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).
- Novel Pyridine Derivatives: A recent study described the use of a similar compound in a palladium-catalyzed Suzuki cross-coupling reaction, leading to the creation of novel pyridine derivatives. This research also delved into the quantum mechanical investigations and biological activities of these derivatives (Ahmad et al., 2017).
- Medicinal Chemistry: The compound's derivatives have been used as a three-dimensional molecular scaffold in medicinal chemistry, offering a promising route for the development of new therapeutic agents (Schmid, Schühle, & Austel, 2006).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-bromo-3-(bromomethyl)pyridin-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2.BrH/c7-2-4-1-5(8)3-10-6(4)9;/h1,3H,2H2,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWARTXMPXSZHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)N)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

